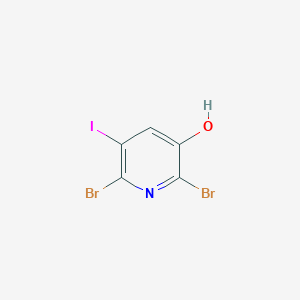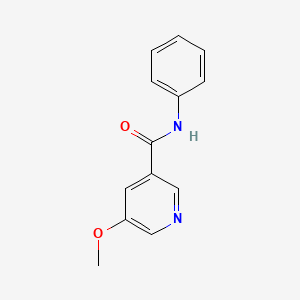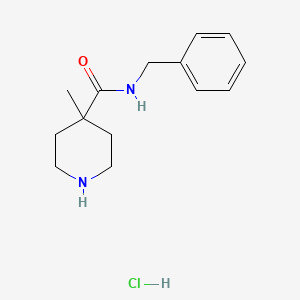
6-氟-1H-吲唑-5-胺
概述
描述
6-Fluoro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
科学研究应用
6-Fluoro-1H-indazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: Researchers investigate its biological activity and interactions with different biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
作用机制
Target of Action
6-Fluoro-1H-indazol-5-amine is a heterocyclic compound that has been found to interact with several targets. It has been associated with the inhibition, regulation, and modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
It is believed to inhibit the activity of its target kinases, thereby affecting the cell cycle and dna damage response pathways . This can lead to the inhibition of cell proliferation and induction of cell death, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell cycle arrest and apoptosis . Similarly, the modulation of h-sgk can influence various cellular processes, including cell volume regulation and response to stress .
Result of Action
The molecular and cellular effects of 6-fluoro-1H-indazol-5-amine’s action depend on its mode of action and the specific biochemical pathways it affects. For instance, its inhibitory effect on CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancer .
生化分析
Biochemical Properties
6-Fluoro-1H-indazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 6-fluoro-1H-indazol-5-amine interacts with proteins involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing cellular processes .
Cellular Effects
The effects of 6-fluoro-1H-indazol-5-amine on various types of cells and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects cell signaling pathways, such as the p53/MDM2 pathway, which plays a crucial role in regulating cell growth and apoptosis . Furthermore, 6-fluoro-1H-indazol-5-amine influences gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, 6-fluoro-1H-indazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and proteins involved in cell cycle regulation, thereby inhibiting their activity . This inhibition can lead to the activation of apoptotic pathways and the suppression of cell proliferation. Additionally, 6-fluoro-1H-indazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-1H-indazol-5-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-fluoro-1H-indazol-5-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-fluoro-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been reported . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-Fluoro-1H-indazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 6-fluoro-1H-indazol-5-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of 6-fluoro-1H-indazol-5-amine is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cell cycle regulation and apoptosis . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its subcellular localization and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is typically carried out in the presence of a catalyst such as copper(II) acetate and an oxidizing agent like oxygen .
Another method involves the use of 2-fluorobenzaldehyde and hydrazine hydrate, followed by cyclization under basic conditions. This method can be optimized by using different solvents and reaction temperatures to achieve higher yields .
Industrial Production Methods
Industrial production of 6-fluoro-1H-indazol-5-amine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production .
化学反应分析
Types of Reactions
6-Fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted indazole derivatives .
相似化合物的比较
Similar Compounds
1H-indazole-3-amine: Lacks the fluorine atom at the 6th position, which may affect its biological activity.
6-chloro-1H-indazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
6-Fluoro-1H-indazol-5-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom’s electronegativity and small size contribute to the compound’s ability to interact with biological targets more effectively compared to its non-fluorinated counterparts .
属性
IUPAC Name |
6-fluoro-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKYKPLGNBXERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666627 | |
| Record name | 6-Fluoro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709046-14-0 | |
| Record name | 6-Fluoro-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709046-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)
![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)
![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)
![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)



![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)

![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)
